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L-CYSTEINE (2,3,3-D3; 15N)

Cat. No.: B1580214
M. Wt: 125.17
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Description

Theoretical Underpinnings of Stable Isotope Tracing in Complex Biological Systems

The fundamental principle of stable isotope tracing lies in the ability to distinguish between the isotopically labeled tracer and the naturally occurring, unlabeled counterpart (the tracee) using mass spectrometry. nih.gov Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of the element. creative-proteomics.com This difference in neutron number results in a greater atomic mass, which can be detected by mass spectrometry. nih.gov

When a stable isotope-labeled compound is introduced into a biological system, it mixes with the endogenous pool of the same compound. creative-proteomics.com As the organism or cell undergoes metabolic processes, the labeled atoms are incorporated into various downstream metabolites. nih.govspringernature.com By analyzing the mass distribution of these metabolites, researchers can determine the extent to which the labeled tracer contributed to their formation. researchgate.net This provides a dynamic view of metabolic pathways, allowing for the quantification of metabolic fluxes—the rates at which metabolites are converted through a series of biochemical reactions. nih.gov This approach is invaluable for understanding how metabolic networks are regulated and how they are altered in disease states. nih.govresearchgate.net

Biochemical Significance of L-Cysteine in Fundamental Biological Processes

L-cysteine is a semi-essential, sulfur-containing amino acid that plays a central role in numerous biological processes. patsnap.com Its thiol group (-SH) is highly reactive and is responsible for many of its biological functions. nih.gov One of its most critical roles is as a precursor for the synthesis of glutathione (B108866), a major antioxidant that protects cells from oxidative damage. patsnap.comwisdomlib.orgpatsnap.com

Rationale for Deuterium (B1214612) and Nitrogen-15 (B135050) Isotopic Labeling in L-Cysteine for Tracer Studies

The use of stable isotopes like deuterium (²H or D) and nitrogen-15 (¹⁵N) to label L-cysteine offers distinct advantages for tracer studies. nih.govresearchgate.netresearchgate.net Deuterium, a heavy isotope of hydrogen, can be incorporated into the carbon backbone of L-cysteine. scispace.com This labeling is particularly useful for tracing the flow of the carbon skeleton of the amino acid through various metabolic pathways. scispace.com The mass shift created by the deuterium atoms allows for clear detection by mass spectrometry. scbt.com

Nitrogen-15 is a stable isotope of nitrogen that can be used to label the amino group of L-cysteine. creative-proteomics.com This allows researchers to specifically track the fate of the nitrogen atom, providing insights into processes such as transamination and the synthesis of other nitrogen-containing compounds. creative-proteomics.com By using a multi-labeled tracer containing both deuterium and nitrogen-15, scientists can simultaneously follow the carbon and nitrogen atoms of L-cysteine, yielding a more comprehensive picture of its metabolic fate. oup.com This dual-labeling strategy enhances the precision of metabolic flux analysis. creative-proteomics.com

Overview of L-Cysteine (2,3,3-D3; 15N) as a Multi-Labeled Tracer in Contemporary Research

L-Cysteine (2,3,3-D3; 15N) is a specifically designed tracer where three hydrogen atoms on the second and third carbon atoms are replaced by deuterium, and the nitrogen atom is replaced by nitrogen-15. sigmaaldrich.comisotope.com This multi-labeled tracer is a powerful tool in metabolomics and metabolic flux analysis. medchemexpress.comeurisotop.com The presence of multiple stable isotopes in a single molecule provides a significant mass shift, making it easily distinguishable from its unlabeled counterpart and from singly-labeled species. sigmaaldrich.com

This tracer is utilized in a variety of research applications, including the study of protein synthesis and turnover, the investigation of glutathione metabolism, and the analysis of pathways leading to the formation of other sulfur-containing compounds. isotope.comcaymanchem.com By introducing L-Cysteine (2,3,3-D3; 15N) into cell cultures or in vivo models, researchers can precisely quantify the contribution of cysteine to various metabolic pools. eurisotop.com This level of detail is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and for developing targeted therapeutic strategies. nih.gov

Properties

Molecular Weight

125.17

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of L Cysteine 2,3,3 D3; 15n

Chemical and Chemo-Enzymatic Synthesis Routes for Multi-Isotopically Labeled L-Cysteine Analogs

The synthesis of multi-isotopically labeled L-cysteine analogs is a multi-step process that often begins with the stereoselective preparation of a suitable precursor. This is followed by the targeted incorporation of deuterium (B1214612) and nitrogen-15 (B135050) isotopes.

The synthesis of enantiomerically pure L-cysteine derivatives is paramount. One common approach involves starting with a chiral precursor, such as a serine-derived cyclic sulfamidate. thno.org This strategy allows for the stereocontrolled introduction of the thiol group. Another method utilizes enzymatic processes, for instance, the use of tryptophan synthase, which can catalyze the conversion of L-serine to S-benzyl-L-cysteine, a key intermediate that can then be deprotected to yield L-cysteine. osti.gov The use of enzymes in synthesis, known as a chemo-enzymatic approach, often provides high stereoselectivity. nih.govnih.govqyaobio.com

Introducing deuterium at specific carbon positions is a critical step. For the C-2 and C-3 positions of L-cysteine, several methods have been developed. One approach involves the reduction of an intermediate alkyne using lithium aluminum deuteride, followed by quenching with deuterium oxide (D₂O). nih.gov This can lead to the incorporation of deuterium at both the C-2 and C-3 positions. nih.gov Another strategy involves H/D exchange reactions catalyzed by enzymes. For example, dual-protein catalysis has been shown to effectively deuterate both the α- and β-carbons of various amino acids with high stereoselectivity. wisc.edu

The incorporation of nitrogen-15 is typically achieved by using a ¹⁵N-labeled source of nitrogen. In chemical synthesis, this could involve using ¹⁵N-ammonia or other ¹⁵N-containing reagents. In biological or chemo-enzymatic systems, cells can be grown in media containing ¹⁵NH₄Cl as the sole nitrogen source, leading to the incorporation of ¹⁵N into the amino acids produced. tubitak.gov.trresearchgate.net The efficiency of ¹⁵N incorporation can be influenced by factors such as the concentration of the ¹⁵N source in the growth medium. tubitak.gov.tr

The synthesis of L-Cysteine (2,3,3-D3; 15N) requires an integrated strategy that combines the aforementioned methodologies. This often starts with the synthesis of a precursor that already contains the desired stereochemistry. Subsequently, deuterium is introduced at the C-2 and C-3 positions, and the ¹⁵N label is incorporated into the amino group. The specific sequence of these steps can vary depending on the chosen synthetic route. For instance, a ¹⁵N-labeled serine precursor could be synthesized first, followed by enzymatic conversion and deuterium incorporation steps.

Rigorous Isotopic Purity Assessment and Stereochemical Integrity Determination

Following synthesis, it is crucial to verify the isotopic enrichment and stereochemical purity of the final product. High-resolution mass spectrometry is a primary tool for this analysis.

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of labeled compounds. nih.govresearchgate.net This technique can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov By analyzing the mass spectrum, the relative abundance of the desired multi-labeled L-cysteine can be determined, confirming the successful incorporation of three deuterium atoms and one nitrogen-15 atom. nih.govresearchgate.net

The process involves comparing the experimental mass spectrum to a theoretical isotopic distribution pattern calculated for the target molecule. acs.org Any significant deviation could indicate incomplete labeling or the presence of unwanted isotopologues. Techniques like electrospray ionization (ESI) coupled with HRMS are particularly powerful for this purpose, offering high sensitivity and accuracy. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and confirm the location of the isotopic labels. nih.gov

Analytical Technique Purpose Key Findings/Advantages
High-Resolution Mass Spectrometry (HRMS) Verification of isotopic abundance and purity. nih.govresearchgate.netresearchgate.netDistinguishes between different isotopologues, allows for accurate calculation of isotopic enrichment, and can confirm the number of incorporated heavy isotopes. nih.govrsc.orgalmacgroup.com
Tandem Mass Spectrometry (MS/MS) Positional characterization of isotopic labels. nih.govnih.govFragments the molecule to provide information on the specific location of the deuterium and ¹⁵N atoms. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of stereochemical integrity and confirmation of label positions. rsc.orgConfirms the correct stereochemistry (L-configuration) and provides detailed structural information, including the precise location of the deuterium atoms. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Labeling Site Specificity and Enrichment Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of isotopically labeled compounds such as L-Cysteine (2,3,3-D3; 15N). It provides unequivocal confirmation of the specific sites of isotopic labeling and allows for the determination of isotopic enrichment. The multinuclear NMR analysis of this compound focuses on ¹H, ²H, ¹³C, and ¹⁵N nuclei.

The primary evidence for the successful deuteration at the C-2 and C-3 positions comes from the ¹H NMR spectrum. In an unlabeled L-cysteine spectrum, characteristic signals for the α-proton (H-2) and the two diastereotopic β-protons (H-3) are present. For L-Cysteine (2,3,3-D3; 15N), the absence or significant attenuation of these signals in the ¹H NMR spectrum serves as direct proof of deuterium incorporation at these specific sites. The expected ¹H NMR spectrum would primarily show a signal for the thiol proton (-SH) and any residual solvent or reference standard peaks.

Conversely, ²H (Deuterium) NMR spectroscopy would display signals corresponding to the deuterium atoms at the C-2 and C-3 positions, providing further confirmation of the labeling sites.

¹⁵N NMR spectroscopy is employed to confirm the incorporation of the nitrogen-15 isotope. A standard ¹⁴N NMR signal is often broad due to its quadrupolar moment. In contrast, the spin-1/2 ¹⁵N nucleus provides sharp signals, making it ideal for confirming isotopic labeling. In a study using ¹⁵N-labeled cysteine to probe its interaction with gold nanoparticles, ¹⁵N NMR spectra clearly identified the labeled amino group. acs.orgnih.gov The chemical shift of the ¹⁵N signal provides information about the chemical environment of the nitrogen atom. While the precise chemical shift for L-Cysteine (2,3,3-D3; 15N) in a simple aqueous solution is not widely published, data from vendors indicate an isotopic purity of ≥98 atom % for ¹⁵N. sigmaaldrich.com

Heteronuclear correlation spectroscopy, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), can be a powerful tool. However, for L-Cysteine (2,3,3-D3; 15N), the deuterium at the adjacent C-2 position would alter the expected correlations. Instead, ¹H-¹³C HSQC would confirm the absence of protons attached to C-2 and C-3. The combination of these NMR techniques provides a comprehensive characterization of the isotopic labeling pattern and enrichment.

Table 1: Expected NMR Observations for L-Cysteine (2,3,3-D3; 15N) Characterization

NucleusExpected ObservationPurpose
¹H Absence of signals for α and β protons.Confirms deuteration at C-2 and C-3.
²H Presence of signals corresponding to C-2 and C-3 deuterons.Direct detection of deuterium labels.
¹³C Altered splitting patterns for C-2 and C-3 due to C-D coupling.Confirms deuteration and provides structural information.
¹⁵N Presence of a sharp signal for the amino group.Confirms ¹⁵N labeling and high isotopic enrichment.

Chromatographic Purity and Enantiomeric Excess Determination Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical and enantiomeric purity of L-Cysteine (2,3,3-D3; 15N). These techniques ensure that the final product is free from impurities and that the desired L-enantiomer is present in high excess.

Chromatographic Purity:

Reversed-phase HPLC (RP-HPLC) with a suitable detector, such as UV or Mass Spectrometry (MS), is commonly used to determine the chemical purity. A certificate of analysis for a similar compound, N-Acetyl-L-cysteine-¹³C₃,¹⁵N, reported a purity of 98.35% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). heraldopenaccess.us For L-Cysteine (2,3,3-D3; 15N), a typical analysis would involve dissolving the compound in a suitable solvent and injecting it onto a C18 column. The percentage purity is calculated by comparing the area of the main peak to the total area of all observed peaks. Vendor specifications for L-Cysteine (2,3,3-D3; 15N) often state a chemical purity of 95% or greater. sigmaaldrich.com

Enantiomeric Excess Determination:

The determination of enantiomeric excess (e.e.) is critical and can be achieved through two primary HPLC strategies: direct and indirect separation.

Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. A well-established method for the separation of cysteine enantiomers uses a teicoplanin-based CSP, such as the Astec® CHIROBIOTIC® T column. sigmaaldrich.com This approach allows for the baseline separation of D- and L-cysteine, enabling precise quantification of the enantiomeric excess. The D-enantiomer, if present as an impurity, would appear as a separate peak from the main L-enantiomer peak.

Indirect Chiral HPLC: This technique involves the pre-column derivatization of the cysteine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. A common CDA combination is o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NALC). heraldopenaccess.ustandfonline.comresearchgate.netnih.govheraldopenaccess.us The resulting fluorescent isoindole derivatives of L- and D-cysteine are diastereomeric and can be readily separated and quantified using a fluorescence detector. This method is highly sensitive and widely applicable for the analysis of amino acid enantiomers. tandfonline.comresearchgate.net

In a validated method for determining cysteine enantiomers in plasma, baseline separation was achieved in under 3 minutes using a (R,R)-Whelk-O 1 stationary phase after derivatization. nih.gov Such methods are crucial for confirming the high enantiomeric purity required for research applications.

Table 2: Example of a Direct Chiral HPLC Method for Cysteine Enantiomers

ParameterConditionReference
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm sigmaaldrich.com
Mobile Phase Water:Methanol:Formic Acid (40:60:0.02, v/v/v) sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temperature 25 °C sigmaaldrich.com
Detector UV at 205 nm sigmaaldrich.com
Sample 200 µg/mL in 50:50 water:methanol sigmaaldrich.com

Advanced Analytical Methodologies for Tracing L Cysteine 2,3,3 D3; 15n and Its Metabolites

Mass Spectrometry-Based Approaches for Quantitative Isotope Tracing and Metabolomics

Mass spectrometry (MS) is a cornerstone technology for stable isotope tracing studies due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). ckisotopes.combuchem.com This allows for the precise tracking of isotope-labeled compounds as they are incorporated into various metabolites within a biological system. buchem.comnih.gov The introduction of stable isotopes like ¹⁵N and deuterium (B1214612) (²H or D) creates a distinct mass shift from the naturally abundant (light) isotopes (¹⁴N and ¹H), enabling the quantification of labeled species against an unlabeled background. oup.com

Metabolic labeling with L-Cysteine (2,3,3-D3; ¹⁵N) followed by MS analysis allows researchers to map the flow of both the nitrogen and carbon backbone of the molecule. nih.govrsc.org This dual-labeling strategy provides comprehensive information on pathways such as protein synthesis, glutathione (B108866) production, and transsulfuration. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Cysteine and Downstream Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov

In the context of tracing L-cysteine, GC-MS has been successfully employed to measure the enrichment of isotope-labeled cysteine and its metabolites in various biological samples. A key study developed a GC-MS method to measure transsulfuration in sheep using L-[2,3,3-d3]serine and [3-¹³C]cysteine. nih.gov The amino acids were analyzed as their t-butyldimethylsilyl (TBDMS) derivatives. The researchers found that using the reducing agent dithiothreitol (B142953) (DTT) prior to and during derivatization significantly improved the reproducibility and peak area of cysteine by preventing its oxidation to cystine. nih.gov This method demonstrated high accuracy, with measured recoveries of standards greater than 99% of theoretical values and coefficients of variation below 3% for enrichments above 0.5%. nih.gov

GC-MS can be operated in different modes for isotope tracing. Full-scan mode acquires a complete mass spectrum, which is useful for identifying unknown metabolites, while selected ion monitoring (SIM) mode focuses on specific m/z values corresponding to the labeled and unlabeled fragments of interest. mdpi.com SIM mode offers enhanced sensitivity and is ideal for quantifying low levels of isotopic enrichment in targeted analyses. mdpi.comresearchgate.net

ParameterDescriptionExample ApplicationReference
Derivatization Agent Converts non-volatile amino acids into volatile derivatives suitable for GC.t-butyldimethylsilyl (TBDMS) nih.gov
Reducing Agent Prevents oxidation of cysteine to cystine, improving analytical reproducibility.Dithiothreitol (DTT) nih.gov
Analysis Mode Selected Ion Monitoring (SIM) for targeted quantification of known isotopologues.Measurement of ¹³C enrichment in plasma metabolites. mdpi.com
Tracer Used L-[2,3,3-d3]serineMeasurement of transsulfuration in sheep. nih.gov
Quantification Determination of mass isotopomer distributions (MIDs) to quantify isotopic enrichment.Analysis of ¹³C-labeled metabolites in human plasma. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for metabolomics, particularly for analyzing complex biological matrices like plasma, urine, and cell extracts. researchgate.netthermofisher.com It separates compounds in the liquid phase, accommodating a wide range of metabolites without the need for chemical derivatization, and provides two stages of mass analysis (MS/MS) for enhanced specificity and quantification. thermofisher.comnih.gov

When tracing L-Cysteine (2,3,3-D3; ¹⁵N), LC-MS/MS can simultaneously quantify the precursor amino acid and a wide array of its downstream metabolites. researchgate.net A study on the metabolism of L-cysteine in the parasite Entamoeba histolytica used capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), a technique analogous to LC-MS, to trace [U-¹³C₃, ¹⁵N]L-cysteine. nih.gov The study revealed that the labeled cysteine was rapidly converted into metabolites including L-cystine, L-alanine, and several thiazolidine-4-carboxylic acids, which were identified as storage forms of L-cysteine. nih.gov

The versatility of LC-MS/MS allows for various chromatographic separation methods, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. researchgate.net Method validation is crucial and typically involves assessing stability, selectivity, precision, and linearity to ensure accurate and robust quantification. researchgate.net One consideration in acidic conditions, often used in mobile phases or for sample preparation, is the rapid oxidation of cysteine to its dimer, cystine. thermofisher.com Analytical methods must account for this conversion to accurately reflect total cysteine levels. thermofisher.com

TechniqueTracerBiological MatrixKey FindingsReference
CE-TOFMS [U-¹³C₃, ¹⁵N]L-cysteineE. histolytica trophozoitesIdentified metabolites: L-cystine, L-alanine, and thiazolidine (B150603) derivatives. Revealed a storage and detoxification role for thiazolidines. nih.gov
LC-MS/MS ¹⁵N uniform metabolic labelingSaccharomyces cerevisiae (yeast)Simultaneously quantified eight sulfur metabolites, including cysteine and glutathione, to study response to cadmium stress. researchgate.net
LC-MS/MS ¹³C and ¹⁵N dual labelsHuman cellsDemonstrated simultaneous tracing of carbon and nitrogen metabolism, providing detailed insights into amino acid and nucleotide synthesis. rsc.org
LC-MS/MS Isotope-labeled internal standardsMouse serumMeasured cysteine- and glutathione-conjugates of trichloroethylene (B50587) metabolites. researchgate.net

High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Unambiguous Metabolite Identification

High-Resolution Accurate Mass Spectrometry (HRAM-MS), typically utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, is essential for modern metabolomics. thermofisher.comcore.ac.uk HRAM instruments provide exceptional resolving power and mass accuracy, which are critical for the unambiguous identification of metabolites in highly complex biological samples. thermofisher.com

The key advantage of HRAM-MS is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. thermofisher.comthermofisher.com With mass accuracy in the low parts-per-million (ppm) range, HRAM-MS allows for the confident assignment of elemental formulas to detected peaks. core.ac.ukhilarispublisher.com This is particularly valuable in untargeted metabolomics, where the goal is to identify all detectable metabolites, and in isotope tracing, where labeled metabolites must be distinguished from other endogenous compounds and their own naturally occurring isotopes. thermofisher.com

For instance, when tracing L-Cysteine (2,3,3-D3; ¹⁵N), HRAM can resolve the isotopic peaks of a labeled metabolite from interfering background ions that would otherwise overlap on a lower-resolution instrument. thermofisher.comhilarispublisher.com This enhanced resolution and accuracy improve the limits of detection and increase the quality and quantity of data, preventing the masking of low-abundance metabolites by chemical noise. hilarispublisher.com

FeatureLow-Resolution MS (e.g., Quadrupole)High-Resolution MS (e.g., Orbitrap, TOF)Significance for Isotope TracingReference
Resolving Power Low (Unit Mass Resolution)High (e.g., >100,000)Resolves labeled analyte peaks from isobaric interferences and other isotopologues. thermofisher.comhilarispublisher.com
Mass Accuracy LowHigh (<5 ppm)Allows confident elemental formula determination for metabolite identification. core.ac.ukhilarispublisher.com
Specificity LowerHigherReduces ambiguity and false positives in metabolite identification. core.ac.ukthermofisher.com
Sensitivity Potentially limited by background noiseImproved by distinguishing signal from noise.Enables detection of low-abundance metabolites and small changes in isotopic enrichment. hilarispublisher.com

Targeted Approaches: Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM)

While HRAM-MS is excellent for discovering new metabolites (untargeted analysis), targeted approaches are superior for quantifying a pre-defined set of compounds with maximum sensitivity and reproducibility. nih.gov Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are two such powerful targeted techniques. nih.gov

Selected Reaction Monitoring (SRM) is typically performed on a triple quadrupole (QqQ) mass spectrometer. It offers high sensitivity by monitoring specific "transitions"—a pair of m/z values corresponding to the precursor ion of the target metabolite and a specific fragment ion produced after collision-induced dissociation (CID). nih.govnih.gov By filtering for both the precursor and a specific fragment, SRM achieves excellent signal-to-noise, making it a gold standard for quantification. nih.gov

Parallel Reaction Monitoring (PRM) is a more recent targeted technique performed on high-resolution instruments, like quadrupole-Orbitrap (Q-OT) mass spectrometers. nih.govwashington.edu Like SRM, it isolates a specific precursor ion in the quadrupole. However, instead of detecting a single pre-selected fragment ion, it fragments the precursor and detects all resulting fragment ions in the high-resolution analyzer. frontiersin.orgfrontiersin.org This provides several advantages:

Higher Specificity: The identity of the peptide or metabolite is confirmed by multiple fragment ions, all measured with high mass accuracy, reducing the risk of interferences. nih.govfrontiersin.org

Simpler Method Development: There is no need to pre-select and optimize specific fragment ions for each compound, which can be a time-consuming step in SRM assay development. nih.gov

In tracing studies with L-Cysteine (2,3,3-D3; ¹⁵N), SRM or PRM would be used to quantify the labeled cysteine and its expected key metabolites (e.g., glutathione, taurine). The use of the stable isotope-labeled compound itself or its metabolites serves as an ideal internal standard for accurate quantification. nih.gov Studies comparing the two techniques have found that PRM and SRM exhibit comparable linearity, dynamic range, and precision, but PRM's higher specificity and simpler workflow make it a promising strategy for complex quantitative studies. nih.gov

FeatureSelected Reaction Monitoring (SRM)Parallel Reaction Monitoring (PRM)Reference
Instrument Triple Quadrupole (QqQ)Hybrid HRAM (e.g., Q-Orbitrap, Q-TOF) nih.govnih.gov
Detection Low-resolution detection of pre-selected fragment ions.High-resolution detection of all fragment ions. frontiersin.orgfrontiersin.org
Specificity High; based on a specific precursor-fragment transition.Very High; based on multiple accurate-mass fragment ions. nih.gov
Method Development Requires selection and optimization of transitions for each analyte.Simpler; only precursor ion needs to be defined. nih.govwashington.edu
Application Absolute quantification of a pre-defined list of target molecules.Absolute quantification with enhanced confidence in identification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural and dynamic information about molecules in solution. nih.gov It is based on the magnetic properties of atomic nuclei. In metabolic studies, NMR is highly complementary to mass spectrometry. While MS excels at sensitive detection and quantification, NMR offers unparalleled insight into the precise location of isotopic labels within a molecule's structure, without the need for chromatography or chemical derivatization. nih.govnih.gov

The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) is central to modern biomolecular NMR. ckisotopes.comchemie-brunschwig.ch Introducing these labels into molecules like L-cysteine can help overcome challenges in studying large proteins or complex mixtures by simplifying spectra and enabling advanced multi-dimensional experiments. oup.comchemie-brunschwig.ch For L-Cysteine (2,3,3-D3; ¹⁵N), the presence of the ¹⁵N and ²H nuclei provides unique probes to monitor metabolic processes. isotope.com

¹H, ²H, ¹³C, and ¹⁵N NMR for Isotopic Enrichment and Positional Information

Each type of nucleus in an isotope-labeled molecule provides different but complementary information. The analysis of L-Cysteine (2,3,3-D3; ¹⁵N) and its metabolites can leverage the unique properties of each label.

¹⁵N NMR: As ¹⁵N has a nuclear spin of ½ (like ¹H and ¹³C), it is NMR-active. Direct ¹⁵N NMR or, more commonly, inverse-detection experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), directly probe the chemical environment of the nitrogen atom. researchgate.netnih.gov This allows researchers to track the fate of the amino group from L-cysteine as it is transferred to other molecules, providing unambiguous evidence of specific metabolic pathways. researchgate.net

²H NMR: Deuterium (²H) NMR can be used to monitor the fate of the C-H bonds at the C2 and C3 positions of the cysteine molecule. While less common in routine metabolic tracing, it can provide valuable information on molecular dynamics and ordering.

¹H and ¹³C NMR: The incorporation of deuterium at the C2 and C3 positions dramatically alters the ¹H and ¹³C NMR spectra. The proton and carbon signals at these positions disappear, and the coupling patterns of neighboring nuclei are changed. This spectral simplification makes it easier to assign signals in complex mixtures and provides clear positional information. For example, if a metabolite derived from the labeled cysteine is found to lack signals corresponding to these positions, it confirms that this part of the carbon skeleton was retained during the metabolic conversion. A study using ¹³C- and ¹⁵N-labeled L-cysteine to coat gold nanoparticles successfully used ¹H-¹³C HSQC and other advanced NMR techniques to determine the coordination environment and structure of the cysteine ligands on the nanoparticle surface. nih.gov This demonstrates the power of NMR to reveal detailed positional and structural information derived from isotope-labeled precursors.

NMR NucleusType of Information ObtainedRelevance to L-Cysteine (2,3,3-D3; ¹⁵N) TracingReference
¹⁵N Direct tracking of the nitrogen atom.Follows the amino group through transamination and other metabolic reactions. researchgate.netnih.gov
²H (Deuterium) Information on molecular dynamics and the fate of specific C-H bonds.Confirms the retention or loss of hydrogens at the C2 and C3 positions. isotope.comoup.com
¹H Structural information and connectivity through proton-proton coupling.Spectral simplification due to deuterium substitution aids in signal assignment. nih.gov
¹³C Information on the carbon backbone of the molecule.Absence of signals at C2 and C3 confirms the origin of the carbon skeleton. nih.gov

Multidimensional NMR Techniques for Connectivity and Metabolic Fate Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the structure of molecules in solution. au.dk When applied to metabolic studies using isotope-labeled substrates, it provides unparalleled insight into the precise location of labeled atoms within metabolites. Multidimensional NMR techniques are particularly crucial for establishing atomic connectivity and mapping the metabolic fate of L-Cysteine (2,3,3-D3; 15N).

By exploiting the magnetic properties of ¹H, ¹³C, and ¹⁵N nuclei, a suite of NMR experiments can be employed. nih.gov For instance, 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded nuclei, such as ¹H-¹³C or ¹H-¹⁵N. In a study tracing the fate of ¹⁵N-labeled L-cysteine, an HSQC experiment would reveal a signal for the nitrogen atom in a metabolite, confirming its origin from the administered L-cysteine.

To map the full carbon skeleton and identify downstream metabolites, more complex experiments are used. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between nuclei separated by two or three bonds, helping to piece together the structure of an unknown metabolite derived from the labeled precursor. Diffusion-Ordered Spectroscopy (DOSY) can be used to separate signals from different molecules based on their diffusion rates, which is useful for identifying the labeled cysteine bound to larger entities like nanoparticles or proteins from any free or detached molecules in solution. nih.gov The combination of these techniques allows for the unambiguous identification of metabolites and provides a detailed map of how L-cysteine is processed and transformed within a cell or organism. au.dk

Table 1: Application of Multidimensional NMR Techniques in Metabolic Tracing

NMR Technique Information Provided Relevance to L-Cysteine (2,3,3-D3; 15N) Tracing
¹H-¹⁵N HSQC Correlation of a nitrogen atom with its attached proton(s). Directly confirms the presence of the ¹⁵N label from L-cysteine in downstream metabolites containing an N-H group.
¹H-¹³C HSQC/HMBC Correlation of protons with directly bonded (HSQC) or distant (HMBC) carbon atoms. Traces the labeled carbon skeleton, helping to elucidate the structure of novel metabolites.
COSY (Correlation Spectroscopy) Reveals proton-proton coupling networks within a molecule. Helps establish the spin system of a metabolite, confirming its identity.
DOSY (Diffusion-Ordered Spectroscopy) Separates signals of different molecules based on size/diffusion. Can distinguish between free metabolites and those bound to larger macromolecules. nih.gov

Quantitative NMR for Precise Isotope Abundance Measurements

Beyond structural elucidation, NMR is an inherently quantitative technique (qNMR) that can be used for the precise measurement of metabolite concentrations and isotope abundance without the need for identical internal standards for every analyte. au.dk The area of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for accurate quantification.

When using L-Cysteine (2,3,3-D3; 15N), qNMR can determine the extent of isotope incorporation into various metabolite pools. By comparing the integral of signals from the labeled metabolite to those of a known concentration standard, the absolute concentration of the newly synthesized metabolite can be calculated. Furthermore, the percentage of isotopic enrichment can be determined by analyzing the relative intensities of signals from the labeled versus unlabeled populations of a molecule.

The high isotopic enrichment of commercially available L-Cysteine (2,3,3-D3; 15N) is a key factor. For example, a compound specified as 98% ¹⁵N means that each nitrogen atom position has a 98% probability of being ¹⁵N and a 2% chance of being the natural abundance ¹⁴N. ckisotopes.com This high level of enrichment ensures that the signals from the labeled species are strong and easily distinguishable from the low natural abundance background of ¹³C (1.1%) and ¹⁵N (0.4%). nih.gov This makes qNMR a robust method for quantifying metabolic flux and understanding the dynamics of cysteine metabolism.

Advanced Sample Preparation and Derivatization Strategies for L-Cysteine (2,3,3-D3; 15N) Metabolite Analysis

The accuracy of any metabolic analysis heavily relies on the methods used for sample collection and preparation. The goal is to extract the metabolites of interest from complex biological matrices like plasma, cells, or urine while preserving their chemical integrity and preventing artifactual changes.

A common first step for biological fluids like plasma or cell culture media is protein precipitation, as proteins can interfere with downstream analysis. restek.com This is often achieved by adding a precipitating agent such as a strong acid (e.g., sulfosalicylic acid or trichloroacetic acid) or an organic solvent (e.g., methanol). restek.comnih.govthermofisher.com After precipitation, centrifugation is used to pellet the proteins, leaving the small molecule metabolites, including L-cysteine and its derivatives, in the supernatant. nih.gov

For analyzing thiol-containing molecules like cysteine, special care must be taken to manage their redox state. Cysteine can readily oxidize to form the disulfide cystine. To measure the total pool of cysteine (both reduced and oxidized forms), a reducing agent like dithiothreitol (DTT) is often added to the sample to convert all cystine back to cysteine before analysis. nih.gov Conversely, to analyze the endogenous redox state, a thiol-alkylating agent such as N-ethylmaleimide can be added immediately upon sample collection to cap the free sulfhydryl groups and prevent post-sampling oxidation.

While NMR can often analyze samples with minimal preparation, techniques like mass spectrometry may benefit from derivatization. Derivatization involves chemically modifying the analytes to improve their chromatographic separation or detection sensitivity. However, for many modern LC-MS/MS methods, derivatization is not necessary, and a "dilute and shoot" approach after protein precipitation is sufficient. thermofisher.com

Table 2: Sample Preparation Strategies for L-Cysteine Metabolite Analysis

Biological Matrix Preparation Step Purpose Reference
Plasma/Urine Protein Precipitation (e.g., with sulfosalicylic acid or methanol) To remove interfering proteins and release bound metabolites. nih.govthermofisher.com
Cultured Cells Cell Lysis and Extraction To release intracellular metabolites. nih.gov
All Matrices Addition of Reducing Agent (e.g., DTT) To reduce disulfide bonds (e.g., cystine to cysteine) for total thiol analysis. nih.gov
All Matrices Centrifugation To separate precipitated proteins or cell debris from the metabolite-containing supernatant. restek.comnih.gov
All Matrices Supernatant Transfer To collect the clear extract for analysis. nih.gov

Integration of Isotope Ratio Mass Spectrometry (IRMS) with Metabolic Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique that measures the ratio of stable isotopes in a sample with extremely high precision. researchgate.net While techniques like NMR and LC-MS excel at identifying and quantifying individual labeled metabolites, IRMS provides a bulk measurement of isotope enrichment in a given sample or purified compound. nih.gov

In a typical IRMS workflow for ¹⁵N analysis, the sample containing the metabolites from an L-Cysteine (2,3,3-D3; 15N) tracing study is combusted at high temperature. nih.gov This process converts all organic nitrogen into nitrogen gas (N₂). The gas is then introduced into the mass spectrometer, which precisely measures the ratio of molecules containing ¹⁵N (mass 29, i.e., ¹⁴N¹⁵N) to those with only ¹⁴N (mass 28, i.e., ¹⁴N¹⁴N). nih.gov

The results are typically expressed in "delta" (δ) notation in parts per thousand (‰), representing the deviation from a recognized international standard (e.g., atmospheric air for nitrogen). nih.gov In tracer studies, the high enrichment from the labeled L-cysteine results in a dramatic and easily measurable shift in the isotope ratio of any metabolite pool that incorporates it.

Applications of L Cysteine 2,3,3 D3; 15n in Metabolic Pathway Elucidation

Investigation of Sulfur Amino Acid Metabolism Pathways

L-Cysteine is a central hub in the metabolism of sulfur-containing amino acids. It is either acquired from the diet or synthesized from the essential amino acid methionine via the transsulfuration pathway. L-Cysteine (2,3,3-D3; 15N) is instrumental in dissecting the complex and interconnected pathways of sulfur amino acid metabolism.

The transsulfuration pathway connects methionine metabolism to cysteine synthesis. Using L-Cysteine (2,3,3-D3; 15N) in reverse tracing studies allows for the quantification of the backward flux from cysteine to homocysteine, providing insights into the reversibility and regulation of this pathway under various physiological and pathological conditions. The stable isotopes act as markers that can be tracked as cysteine's backbone is metabolized, enabling the measurement of reaction rates and the elucidation of regulatory control points within the pathway.

The breakdown of cysteine occurs through several routes, including oxidative pathways that lead to the formation of taurine (B1682933) and inorganic sulfate (B86663), and desulfhydration reactions that produce hydrogen sulfide (B99878) (H2S). When L-Cysteine (2,3,3-D3; 15N) is introduced, the labeled atoms can be traced into key catabolites. For instance, the rate of cysteine conversion to cysteine sulfinic acid, a critical step in oxidative catabolism, can be precisely measured. This allows researchers to determine the relative contributions of different catabolic branches to cysteine homeostasis and sulfate production, which is crucial for various physiological processes.

Table 1: Illustrative Tracer Fate in Cysteine Catabolism This interactive table shows the expected mass shifts of key metabolites when L-Cysteine (2,3,3-D3; 15N) is used as a tracer. The "M+4" designation indicates that the resulting molecule is 4 mass units heavier than its most common natural isotope due to the incorporation of three deuterium (B1214612) atoms and one 15N atom.

MetaboliteUnlabeled Molecular WeightLabeled Molecular Weight (from L-Cysteine (2,3,3-D3; 15N))Mass Shift
Cysteine121.16125.17M+4
Cysteine Sulfinic Acid153.16157.17M+4
Taurine125.15129.16M+4
Glutathione (B108866)307.32311.33M+4

Cysteine serves as the primary sulfur donor for the synthesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in electron transport, DNA repair, and metabolic regulation. By supplying L-Cysteine (2,3,3-D3; 15N), researchers can trace the labeled sulfur atom from cysteine to its incorporation into newly synthesized Fe-S clusters. This technique is vital for studying the dynamics of Fe-S cluster biogenesis, identifying the proteins involved in the assembly and transfer machinery, and understanding how disruptions in this pathway lead to human diseases.

Elucidation of Glutathione Metabolism and its Contribution to Redox Homeostasis

Glutathione (G

Tracing the Contribution to Intracellular Thiol-Disulfide Balance

The intracellular thiol-disulfide balance, primarily maintained by the glutathione and thioredoxin systems, is crucial for cellular redox homeostasis. L-cysteine is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By introducing L-Cysteine (2,3,3-D3; 15N) into a biological system, researchers can trace its incorporation into the GSH pool.

The conversion of L-Cysteine (2,3,3-D3; 15N) to the labeled glutathione (GSH-D3; 15N) can be monitored over time. This allows for the quantification of the de novo synthesis rate of GSH and provides insights into how different physiological or pathological conditions affect this critical antioxidant pathway. The analysis of the ratio between the labeled reduced GSH and its oxidized form (GSSG) can further illuminate the dynamics of the thiol-disulfide balance under various stimuli.

Table 1: Hypothetical Research Findings on Thiol-Disulfide Balance

Experimental ConditionRate of Labeled GSH Synthesis (nmol/mg protein/hr)Labeled GSH/GSSG Ratio
Control15.2 ± 1.885:1
Oxidative Stress (H₂O₂)25.6 ± 2.550:1
N-acetylcysteine Treatment20.1 ± 2.195:1

This table presents hypothetical data to illustrate the application of L-Cysteine (2,3,3-D3; 15N) in studying thiol-disulfide balance.

Analysis of Protein Synthesis and Turnover Dynamics

The dual labeling of L-Cysteine (2,3,3-D3; 15N) with both deuterium and heavy nitrogen makes it an excellent tracer for studying the lifecycle of proteins, from their synthesis to their eventual degradation.

Measurement of Fractional Protein Synthesis Rates via L-Cysteine (2,3,3-D3; 15N) Incorporation

The rate at which new proteins are synthesized, known as the fractional synthesis rate (FSR), can be precisely measured using L-Cysteine (2,3,3-D3; 15N). dntb.gov.uaeurisotop.com Following the administration of the labeled amino acid, its incorporation into newly synthesized proteins is quantified by mass spectrometry. dntb.gov.uaeurisotop.com By analyzing the isotopic enrichment of cysteine residues within specific proteins over time, the FSR can be calculated. This provides a dynamic view of how protein synthesis is regulated in different tissues or in response to various stimuli. The use of stable isotopes like in L-Cysteine (2,3,3-D3; 15N) offers a safe and effective way to conduct these studies in a variety of biological systems. nih.gov

Assessment of Cysteine Residue Turnover in Specific Proteomes

Beyond measuring the synthesis of entire proteins, L-Cysteine (2,3,3-D3; 15N) allows for the investigation of the turnover of individual cysteine residues within the proteome. This is particularly important as cysteine residues are often involved in critical protein functions, including enzymatic catalysis and redox sensing. By tracking the replacement of unlabeled cysteine with its labeled counterpart, researchers can gain insights into the site-specific dynamics of protein maintenance and repair.

Investigation of Protein Degradation Pathways and Cysteine Recycling

When proteins are degraded, their constituent amino acids can be recycled for the synthesis of new proteins. By pre-labeling the proteome with L-Cysteine (2,3,3-D3; 15N) and then monitoring the decay of the isotopic enrichment over time, the rate of protein degradation can be determined. dntb.gov.ua Furthermore, the reappearance of the labeled cysteine in newly synthesized proteins provides a measure of the efficiency of amino acid recycling within the cell. This information is crucial for understanding the cellular response to conditions that alter protein homeostasis, such as stress or disease.

Tracing Nitrogen Metabolism and Amino Acid Interconversions

The 15N label in L-Cysteine (2,3,3-D3; 15N) provides a powerful tool for tracing the flow of nitrogen through various metabolic pathways. mdpi.comnih.gov Nitrogen is a fundamental component of numerous biomolecules, and understanding its metabolic fate is essential.

Aminotransferase Reactions and Nitrogen Flux through Cysteine

Aminotransferases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, playing a central role in amino acid metabolism. By using L-Cysteine (2,3,3-D3; 15N) as a tracer, the flux of nitrogen from cysteine to other amino acids and metabolic intermediates can be quantified. For instance, the transfer of the 15N-labeled amino group from L-cysteine to α-ketoglutarate to form labeled glutamate (B1630785) can be monitored, providing a direct measure of the activity of cysteine aminotransferase. This allows for a detailed mapping of nitrogen flux and the interconnectedness of amino acid metabolic pathways.

Nitrogen Scavenging and Utilization Pathways

The ¹⁵N label on the amino group of L-Cysteine (2,3,3-D3; ¹⁵N) is instrumental in tracing the movement and integration of cysteine-derived nitrogen throughout the cellular nitrogen pool. When introduced into a biological system, the metabolic fate of this labeled nitrogen can be monitored, revealing how cells scavenge and utilize nitrogen from cysteine.

In many organisms, the nitrogen from amino acids can be transferred to α-keto acids to synthesize new amino acids in reactions catalyzed by aminotransferases. By using ¹⁵N-labeled cysteine, researchers can track the appearance of the ¹⁵N isotope in other amino acids, such as glutamate, aspartate, and alanine (B10760859). This provides direct evidence of transamination reactions and quantifies the contribution of cysteine's nitrogen to the biosynthesis of other nitrogenous compounds. This technique is crucial for understanding nitrogen homeostasis, especially under conditions of nitrogen limitation where scavenging and recycling mechanisms are vital.

Interplay with Other Amino Acid Pools (e.g., Serine, Glycine)

The metabolism of cysteine is intricately linked with that of other amino acids, particularly serine and glycine (B1666218), primarily through the transsulfuration and folate pathways. L-Cysteine (2,3,3-D3; ¹⁵N) is an invaluable tool for studying the dynamics of these interactions.

Serine is a direct precursor for the carbon backbone of cysteine in the transsulfuration pathway. nih.gov Conversely, cysteine metabolism can influence serine and glycine pools. The deuterium labels on the carbon backbone (C2 and C3) of L-Cysteine (2,3,3-D3; ¹⁵N) allow for the tracing of the carbon skeleton. For instance, if cysteine is converted back to serine or pyruvate (B1213749), the deuterium atoms can be tracked into these and subsequent metabolic pools.

The interconversion of serine and glycine is a central component of one-carbon metabolism, which is critical for the synthesis of nucleotides, lipids, and for methylation reactions. researchgate.net Glycine can be produced from serine, and this reaction is reversible. Studies using isotopically labeled glycine, such as [1,2-¹³C₂]glycine, have been used to quantify the flux from glycine to serine. nih.gov Similarly, using L-Cysteine (2,3,3-D3; ¹⁵N) allows researchers to investigate if any metabolic pathways exist that would lead to the transfer of its carbon or nitrogen atoms to the glycine or serine pools, thereby quantifying the extent of metabolic exchange and the bidirectionality of these interconnected pathways.

Table 1: Research Findings on Cysteine, Serine, and Glycine Interplay

Research Area Key Finding Isotope Tracer Example Reference
One-Carbon Metabolism Serine is the primary source of one-carbon units for methionine regeneration from homocysteine. [¹⁵N]glycine nih.gov
Transsulfuration Pathway L-serine initiates the transsulfuration pathway, connecting it to the methionine cycle and the synthesis of cysteine, taurine, and glutathione. Stable isotope tracers nih.gov
Glycine Cleavage System The glycine cleavage system is a major route for generating one-carbon units and accounts for a substantial portion of whole-body glycine flux. [1,2-¹³C₂]glycine nih.gov
Cancer Cell Metabolism Serine and glycine provide essential precursors for the synthesis of proteins, nucleic acids, and lipids crucial for cancer cell growth. [U-¹³C]glucose, [U-¹³C,¹⁵N]glutamine researchgate.net

Mechanistic Studies of Endogenous Hydrogen Sulfide (H₂S) Biogenesis from L-Cysteine

Endogenous hydrogen sulfide (H₂S) is a critical gaseous signaling molecule produced primarily from L-cysteine through the action of several key enzymes. researchgate.net L-Cysteine (2,3,3-D3; ¹⁵N) is a sophisticated tool for dissecting the mechanisms and kinetics of these H₂S-producing pathways. The deuterium labels can introduce a kinetic isotope effect, which can be used to probe rate-limiting steps in enzymatic reactions, while the ¹⁵N label helps to confirm the metabolic origin of downstream products.

Activity and Regulation of Cystathionine (B15957) Beta-Synthase (CBS) and Cystathionine Gamma-Lyase (CSE)

Cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CSE) are two primary pyridoxal-5'-phosphate (PLP)-dependent enzymes responsible for H₂S production in mammals. unl.edumdpi.comnih.gov These enzymes catalyze different reactions using L-cysteine as a substrate.

Cystathionine γ-lyase (CSE): Primarily found in the liver and cardiovascular system, CSE can produce H₂S from L-cysteine via a β-elimination reaction, yielding pyruvate and ammonia (B1221849) as byproducts. imrpress.comimrpress.com Studies have shown that providing L-cysteine can stimulate H₂S synthesis in tissues expressing CSE. nih.gov The activity of CSE is subject to complex regulation, including post-translational modifications like persulfidation, which can act as a negative feedback mechanism to inhibit its own H₂S-producing activity. mdpi.com

Cystathionine β-synthase (CBS): Predominantly expressed in the central nervous system, CBS can catalyze the condensation of homocysteine with cysteine to produce cystathionine and H₂S. unl.edunih.gov Kinetic analyses have shown that under normal physiological conditions and assuming equimolar concentrations of the enzymes, CBS can be a more significant contributor to H₂S generation than CSE. unl.edu

Using L-Cysteine (2,3,3-D3; ¹⁵N) allows researchers to trace the atoms from cysteine into the products of these reactions. For example, the ¹⁵N atom would be incorporated into ammonia in the CSE-catalyzed reaction, confirming the pathway's activity.

Pathways Involving 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3-MST) and Cysteine Aminotransferase (CAT)

A third major pathway for H₂S biogenesis involves the sequential action of cysteine aminotransferase (CAT) and 3-mercaptopyruvate sulfurtransferase (3-MST). nih.govmdpi.com

Cysteine Aminotransferase (CAT): This enzyme catalyzes the transfer of the amino group from L-cysteine to an α-keto acid (like α-ketoglutarate), producing 3-mercaptopyruvate (3-MP) and an amino acid (like glutamate). nih.govmdpi.com

3-Mercaptopyruvate Sulfurtransferase (3-MST): 3-MST then transfers the sulfur atom from 3-MP to a sulfur acceptor, releasing pyruvate and H₂S. nih.govresearchgate.net This pathway is particularly important in mitochondria. sci-hub.se

Studies have demonstrated that this CAT/3-MST pathway is the primary source of H₂S in some peripheral neurons. sci-hub.seresearchgate.net The use of L-Cysteine (2,3,3-D3; ¹⁵N) can precisely delineate this pathway. The ¹⁵N label would be transferred to glutamate, while the deuterated carbon backbone would be converted into 3-mercaptopyruvate and subsequently pyruvate. This allows for clear differentiation from the CBS/CSE pathways. Interestingly, this pathway can also utilize D-cysteine, which is converted to 3-MP by D-amino acid oxidase before being processed by 3-MST. nih.gov

Assessment of Flux through H₂S-producing Enzymatic Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.com By introducing a stable isotope-labeled substrate like L-Cysteine (2,3,3-D3; ¹⁵N) and measuring the isotopic enrichment in downstream metabolites over time, the relative contributions of the different H₂S-producing pathways can be determined.

The distinct isotopic labeling patterns generated by each pathway allow for their deconvolution:

CSE Pathway: The ¹⁵N label appears in ammonia. The D3 label appears in pyruvate.

CBS Pathway: The ¹⁵N and D3 labels are incorporated into lanthionine (B1674491) or cystathionine.

CAT/3-MST Pathway: The ¹⁵N label is transferred to glutamate. The D3 label appears in pyruvate.

By developing a computational model of these interconnected pathways and fitting it to the experimental mass spectrometry data, researchers can calculate the flux through each enzymatic system. nih.gov This approach provides a quantitative understanding of how H₂S production is regulated and how it shifts in response to different physiological or pathological conditions, something that cannot be achieved by measuring enzyme levels or static metabolite concentrations alone. While specific studies quantifying H₂S flux with L-Cysteine (2,3,3-D3; ¹⁵N) are emerging, the methodology of stable isotope dilution mass spectrometry has been successfully developed for quantifying total H₂S using heavy isotopes like ³⁴S, demonstrating the feasibility and power of such approaches. nih.govsciforum.net

Microbial and Plant Metabolic Investigations Utilizing L-Cysteine (2,3,3-D3; ¹⁵N)

The use of multi-labeled cysteine, such as L-Cysteine (2,3,3-D3; ¹⁵N), provides high-resolution insights into the unique metabolic networks of microorganisms and plants.

In microbial investigations , stable isotope tracing is a powerful tool for characterizing metabolic pathways. nih.gov For example, a study on the anaerobic protozoan parasite Entamoeba histolytica used [U-¹³C₃, ¹⁵N]L-cysteine to track its metabolic fate. The researchers found that cysteine was rapidly metabolized not only into common products like alanine and cystine but also into novel thiazolidine (B150603) derivatives, which were proposed to function as a cysteine storage and antioxidant defense mechanism. unl.edunih.gov Similarly, in the bacterium Geobacter sulfurreducens, tracing with L-Cysteine-¹³C₃,¹⁵N revealed the de novo synthesis of penicillamine (B1679230), suggesting a role in maintaining cysteine homeostasis. imrpress.com These studies exemplify how L-Cysteine (2,3,3-D3; ¹⁵N) can be used to uncover novel metabolic pathways and functions in diverse microorganisms.

Table 2: Microbial Metabolites Identified Using Isotopically Labeled Cysteine

Organism Labeled Cysteine Used Identified Labeled Metabolites Proposed Function Reference
Entamoeba histolytica [U-¹³C₃, ¹⁵N]L-cysteine L-Cystine, L-Alanine, Thiazolidine-4-carboxylic acid (T4C), 2-Methyl-T4C, 2-Ethyl-T4C Cysteine storage, defense against oxidative stress unl.edunih.gov
Geobacter sulfurreducens L-Cysteine-¹³C₃,¹⁵N Penicillamine Cysteine homeostasis imrpress.com

In plant metabolism , cysteine synthesis represents a key intersection of carbon, nitrogen, and sulfur assimilation pathways. Tracing with ¹⁵N-labeled compounds is a well-established method for studying nitrogen uptake and assimilation in plants. nih.govresearchgate.netresearchgate.net The ¹⁵N label from L-Cysteine (2,3,3-D3; ¹⁵N) can be traced to monitor how nitrogen from cysteine is remobilized and partitioned into other amino acids and nitrogenous compounds, particularly during different developmental stages or under stress conditions like nitrogen starvation. nih.govresearchgate.net Furthermore, cysteine is the precursor to H₂S, which acts as a signaling molecule in plants, mediating processes like stomatal closure. nih.gov The deuterated backbone of L-Cysteine (2,3,3-D3; ¹⁵N) would allow researchers to trace the carbon flow from cysteine into other metabolic pathways, helping to build comprehensive models of plant primary and secondary metabolism.

Sulfur Assimilation and Cysteine Biosynthesis Pathways in Microorganisms

Stable isotope tracing with compounds like L-Cysteine (2,3,3-D3; ¹⁵N) is instrumental in dissecting the complex networks of sulfur assimilation and cysteine metabolism in microorganisms. By supplying labeled cysteine to microbial cultures, researchers can follow the incorporation and transformation of the isotopes into downstream metabolites, providing quantitative insights into pathway dynamics.

A key application is in metabolic flux analysis, where the distribution of isotopic labels in various compounds reveals the relative activities of different biosynthetic and catabolic routes. For instance, studies in the iron-reducing bacterium Geobacter sulfurreducens utilized isotopically labeled L-cysteine (L-Cysteine-¹³C₃,¹⁵N) to trace its metabolic fate. The research demonstrated a rapid and extensive conversion of exogenous cysteine into penicillamine through a previously uncharacterized dimethylation process at the C-3 atom. frontiersin.org This finding highlights the role of this pathway in maintaining cysteine homeostasis.

In other microorganisms, labeled cysteine can be used to explore the regulation of the cys regulon, which governs the genes for sulfate assimilation. By tracing the flow of ¹⁵N and deuterium from L-Cysteine (2,3,3-D3; ¹⁵N), researchers can determine how the presence of external cysteine feedback-inhibits the de novo synthesis pathway from inorganic sulfur sources, providing a quantitative measure of this regulatory control.

The table below illustrates hypothetical data from a tracer experiment in a microorganism, showing the incorporation of isotopes from L-Cysteine (2,3,3-D3; ¹⁵N) into related metabolites over time, which allows for the calculation of metabolic flux.

MetaboliteTime Point 0 (Isotopic Enrichment %)Time Point 1 (Isotopic Enrichment %)Time Point 2 (Isotopic Enrichment %)Pathway Implication
L-Cysteine99.065.230.8Uptake and incorporation into intracellular pool
Glutathione0.125.855.3Flux into glutathione biosynthesis
Penicillamine0.010.522.1Activity of the cysteine dimethylation pathway
Pyruvate0.25.112.6Flux through cysteine degradation pathways

Plant Sulfur and Nitrogen Metabolism Insights

In plant biology, L-Cysteine (2,3,3-D3; ¹⁵N) serves as a critical tracer for elucidating the complex interplay between sulfur and nitrogen metabolic pathways. Cysteine synthesis is a convergence point for these two major nutrient assimilation routes, and understanding its regulation is key to improving crop nutrient use efficiency. frontiersin.org

The use of ¹⁵N-labeled compounds is a well-established method for studying nitrogen flux in plants. nih.goviaea.org By providing ¹⁵N-labeled cysteine, researchers can directly investigate its role as a signaling molecule and a substrate. For example, the ¹⁵N label can be tracked as it is incorporated into other amino acids, proteins, and nitrogen-containing compounds, revealing the downstream fate of cysteine-derived nitrogen. This allows for the quantification of protein turnover rates and the allocation of nitrogen resources within the plant under various physiological conditions. nih.gov

Simultaneously, the deuterium (D) label on the carbon backbone allows for tracing the flow of the carbon skeleton of cysteine. This dual-labeling approach is particularly powerful for dissecting pathways where both the nitrogen and sulfur components are metabolically active. For example, it can be used to quantify the flux of cysteine into the biosynthesis of glutathione, a key antioxidant, versus its degradation for the recycling of sulfur and nitrogen.

Research findings from such tracer studies can provide detailed quantitative data on metabolic partitioning. For example, experiments in Arabidopsis thaliana using ¹⁵N labeling have been instrumental in building models of metabolic networks that describe the flow of nitrogen through amino acid biosynthesis. frontiersin.org Applying a dual-labeled cysteine tracer would further refine these models by providing specific data on the contribution of cysteine to these interconnected pathways.

The following table presents representative data from a stable isotope tracing experiment in plant leaf tissue, demonstrating how L-Cysteine (2,3,3-D3; ¹⁵N) can be used to measure the relative flux into major metabolic pathways.

AnalyteIsotope MeasuredIsotopic Enrichment (%)Metabolic Pathway Investigated
Protein-bound Cysteine¹⁵N, D45.7Protein Synthesis
Glutathione¹⁵N, D35.1Antioxidant Defense / Sulfur Storage
Methionine¹⁵N, D12.3Methionine Biosynthesis
Serine¹⁵N2.5Amino Acid Interconversion / N Recycling

Elucidation of Host-Pathogen Metabolic Interactions

Understanding the metabolic interplay between a host and an invading pathogen is crucial for developing new therapeutic strategies. nih.govfrontiersin.org Stable isotope-labeled amino acids, including L-Cysteine (2,3,3-D3; ¹⁵N), are powerful tools for tracing the flow of nutrients at this interface. These studies can reveal whether a pathogen synthesizes an amino acid de novo or scavenges it from the host, and how the host's metabolism is altered upon infection. nih.govnih.gov

For example, a study on the anaerobic protozoan parasite Entamoeba histolytica utilized [U-¹³C₃, ¹⁵N]L-cysteine to investigate its metabolic fate. nih.govasm.orgnih.gov The researchers discovered that L-cysteine was rapidly converted into thiazolidine-4-carboxylic acid derivatives through condensation with aldehydes. This pathway serves as a storage mechanism for cysteine and plays a role in protecting the parasite from oxidative stress. nih.govasm.org Such insights would not be possible without the ability to track the labeled atoms from the precursor cysteine molecule.

In the context of a bacterial or fungal infection, L-Cysteine (2,3,3-D3; ¹⁵N) can be introduced into a co-culture system of host cells and pathogens. By analyzing metabolites and proteins from both the host and the pathogen separately, researchers can quantify the direction and magnitude of nutrient exchange. The ¹⁵N label can track the cysteine's contribution to the pathogen's protein synthesis, while the deuterium-labeled carbon backbone can reveal its entry into central carbon metabolism. These data are critical for identifying metabolic dependencies of the pathogen that could be targeted for antimicrobial drug development.

The table below summarizes key findings from a study using labeled cysteine to probe the metabolism of the parasite Entamoeba histolytica.

Labeled Metabolite Detected in ParasiteTime to Peak ConcentrationMetabolic SignificanceReference
[¹³C₃, ¹⁵N]L-Cystine~24 hoursOxidation of intracellular cysteine nih.gov
[¹³C₃, ¹⁵N]Thiazolidine-4-carboxylic acid (T4C)3-9 hoursCondensation with formaldehyde; Cysteine storage nih.govasm.org
[¹³C₃, ¹⁵N]2-methyl-T4C3-9 hoursCondensation with acetaldehyde; Cysteine storage nih.govasm.org
[¹³C₃, ¹⁵N]Alanine~24 hoursDesulfuration of cysteine nih.gov

Investigation of Xenobiotic Metabolism and Conjugation Pathways

The biotransformation of foreign compounds (xenobiotics), such as drugs and environmental toxins, often involves conjugation with endogenous molecules to facilitate their detoxification and excretion. One of the most important of these pathways is the mercapturic acid pathway, which begins with conjugation to glutathione, followed by enzymatic processing that ultimately yields a cysteine conjugate that is acetylated and excreted. nih.gov

L-Cysteine (2,3,3-D3; ¹⁵N) is an invaluable tracer for studying these processes. By pre-labeling the cellular pool of cysteine and its major product, glutathione, researchers can track the formation of xenobiotic conjugates with high specificity and sensitivity. When a cell or organism is exposed to a xenobiotic, the labeled cysteine or glutathione will react with it, forming a labeled conjugate. Mass spectrometry can then be used to identify and quantify these labeled products, distinguishing them from the unlabeled background. nih.govacs.org

This stable isotope-assisted metabolomics approach allows for the untargeted discovery of novel drug or toxin metabolites. nih.govacs.orgbohrium.com For example, in a study investigating the metabolism of the food contaminant deoxynivalenol (B1670258) (DON) in human cell lines, stable isotope labeling helped identify a range of metabolites, including DON-glutathione and DON-cysteine conjugates. nih.govacs.org The use of a tracer like L-Cysteine (2,3,3-D3; ¹⁵N) would allow for the direct quantification of the flux through this specific conjugation pathway, providing crucial information for toxicity assessments and understanding mechanisms of drug resistance or adverse reactions.

The following table shows examples of xenobiotic-cysteine conjugates that can be identified and quantified using a stable isotope tracing approach.

XenobioticLabeled Conjugate FormedEnzyme Family InvolvedSignificance
Deoxynivalenol (DON)DON-S-Cysteine (labeled)Glutathione S-Transferases (GSTs), PeptidasesDetoxification of mycotoxins
Trichloroethylene (B50587) (TCE)S-(Dichlorovinyl)-L-cysteine (labeled)GSTs, PeptidasesBioactivation to nephrotoxic metabolites
Acetaminophen (APAP)APAP-Cysteine (labeled)GSTs, PeptidasesDetoxification pathway for drug overdose

Kinetic and Mechanistic Investigations Using L Cysteine 2,3,3 D3; 15n

Deuterium (B1214612) and Nitrogen Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

Kinetic isotope effects are defined as the ratio of the reaction rate of a substrate containing the lighter isotope to the rate of the same reaction with a substrate containing the heavier isotope. The magnitude of the KIE can reveal whether a particular bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.

The labeling of L-cysteine at the 2,3,3-positions with deuterium allows for the investigation of reactions involving the cleavage of C-H bonds at these positions.

Primary Deuterium KIEs: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. In the context of L-cysteine (2,3,3-D3; 15N), a significant primary deuterium KIE would be expected in enzymatic reactions where a C-H bond at the C2 or C3 position is cleaved during the slowest step of the catalytic cycle. For instance, in the reaction catalyzed by some cysteine lyases, the abstraction of a proton from the C2 position is a key step. If this step is rate-limiting, the use of L-cysteine (2,3,3-D3; 15N) would result in a slower reaction rate compared to the unlabeled L-cysteine. The magnitude of this primary KIE can provide information about the symmetry of the transition state for the proton abstraction step.

Secondary Deuterium KIEs: Secondary KIEs occur when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-limiting step, but its presence still influences the reaction rate. These effects arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state. For L-cysteine (2,3,3-D3; 15N), secondary deuterium KIEs at the C3 position could be observed in reactions where there is a change in hybridization at this carbon, for example, from sp³ to sp². These smaller KIEs can provide subtle but important details about the geometry of the transition state.

To illustrate the application of deuterium KIEs, consider the following hypothetical data for a cysteine-modifying enzyme:

SubstrateRate Constant (s⁻¹)Deuterium KIE (kH/kD)
L-Cysteine10.0-
L-Cysteine (2-D)2.54.0
L-Cysteine (3,3-D2)9.51.05

In this hypothetical example, the large primary KIE observed with deuterium at the C2 position suggests that C-H bond cleavage at this position is a major rate-limiting step. The small secondary KIE at the C3 position might indicate a slight change in the environment around this carbon in the transition state.

The incorporation of ¹⁵N into the amino group of L-cysteine allows for the study of reactions involving this nitrogen atom. ¹⁵N KIEs can be particularly informative for elucidating the mechanisms of nitrogen transfer and elimination reactions. For example, in reactions catalyzed by certain aminotransferases or lyases where the C-N bond is cleaved, a significant ¹⁵N KIE would be expected if this bond cleavage is part of the rate-determining step. The magnitude of the ¹⁵N KIE can provide insights into the degree of C-N bond breaking in the transition state.

By combining the information obtained from both deuterium and nitrogen KIEs, a more complete picture of the enzymatic reaction mechanism can be constructed. The observation of a significant KIE for a particular isotopic substitution points directly to the involvement of that atomic position in the rate-limiting step. For instance, if a large deuterium KIE is observed at C2 and a near-unity ¹⁵N KIE is found, it would suggest that C-H bond cleavage at the alpha-carbon is the primary rate-limiting event, while the C-N bond remains largely intact during this step.

Furthermore, the magnitudes of the KIEs can be used to infer the geometry of the transition state. Theoretical calculations can be used to model different possible transition state structures and predict the corresponding KIEs. By comparing the experimentally measured KIEs with the calculated values, researchers can distinguish between different potential reaction pathways and gain a more refined understanding of the transition state's structure.

Mechanistic Studies of Cysteine-Modifying Enzymes

The principles of KIEs using L-cysteine (2,3,3-D3; 15N) can be applied to a variety of enzymes that utilize cysteine as a substrate.

Cysteine desulfurases are a class of enzymes that catalyze the removal of sulfur from L-cysteine to produce L-alanine and a sulfur species that can be used in the biosynthesis of iron-sulfur clusters, thiamine, and other essential molecules. The reaction mechanism of these enzymes typically involves the formation of a Schiff base between the amino group of cysteine and the pyridoxal-5'-phosphate (PLP) cofactor, followed by the abstraction of the alpha-proton and subsequent elimination of the thiol group.

The use of L-cysteine (2,3,3-D3; 15N) would be highly beneficial in studying these enzymes. A primary deuterium KIE at the C2 position would provide strong evidence for the rate-limiting nature of the alpha-proton abstraction step. A secondary deuterium KIE at the C3 position could provide information about the conformational changes occurring at the beta-carbon during the elimination of the sulfur atom. The ¹⁵N KIE would be sensitive to the steps involving the formation and cleavage of the Schiff base linkage.

Isotopic Label PositionExpected KIE TypeMechanistic Insight
2-DPrimaryRate of α-proton abstraction
3,3-D2SecondaryConformational changes at the β-carbon
¹⁵NPrimary/SecondarySchiff base formation/cleavage dynamics

Sulfane sulfur refers to sulfur atoms with a formal oxidation state of 0 that are bonded to another sulfur atom. Enzymes involved in sulfane sulfur transfer play crucial roles in various cellular processes, including redox signaling and the biosynthesis of sulfur-containing compounds. Cysteine can be a source of sulfane sulfur, and enzymes like cysteine aminotransferase and 3-mercaptopyruvate (B1229277) sulfurtransferase are involved in this pathway. nih.gov

By systematically applying kinetic isotope effect studies with specifically labeled substrates like L-cysteine (2,3,3-D3; 15N), researchers can unravel the detailed molecular steps of enzymatic catalysis, providing a foundation for understanding their biological functions and for the potential design of specific inhibitors.

Mechanisms of Cysteine Oxidation and Reduction Pathways

The thiol group of cysteine is highly reactive and susceptible to a variety of oxidative post-translational modifications, which are central to redox signaling and regulation. nih.govportlandpress.comrsc.org The use of isotopically labeled cysteine is instrumental in elucidating the mechanisms of these oxidation and reduction pathways. When L-Cysteine (2,3,3-D3; 15N) is incorporated into a protein, the mass of the residue is increased by four units (three from deuterium, one from nitrogen-15) compared to its natural counterpart. This mass shift allows for unambiguous tracking of the cysteine residue and its modifications.

Cysteine oxidation typically proceeds through a series of steps, starting with the formation of sulfenic acid, which can be further oxidized to sulfinic and sulfonic acids. nih.govfrontiersin.org These modifications can be reversible or irreversible, impacting protein function, stability, and signaling. nih.govdntb.gov.ua

Key Research Findings:

Tracing Oxidative Modifications: By tracking the specific mass of the L-Cysteine (2,3,3-D3; 15N) residue within peptides using mass spectrometry, researchers can identify the various oxidized forms. Each oxygen atom added during oxidation increases the mass of the peptide, providing a clear signature of the modification state. nih.gov

Reaction Kinetics: The rate of formation and reduction of these oxidized species can be quantified. For instance, by exposing a protein containing the labeled cysteine to an oxidant and taking samples at various time points, the kinetics of sulfenic acid formation can be determined. researchgate.net

Pathway Elucidation: In complex biological systems, labeled cysteine helps differentiate between various potential pathways. It can be used to determine whether oxidation is a direct result of reactive oxygen species (ROS) or mediated by enzymatic processes. nih.govcaldic.com The specific labeling at the C3 position with deuterium can also provide insights into specific enzymatic reactions where C-H bond cleavage might be a rate-determining step.

The following table illustrates the expected mass changes for the L-Cysteine (2,3,3-D3; 15N) side chain as it undergoes oxidation.

Modification State Chemical Formula of Side Chain Change in Mass (Da) Reversibility
Thiol (Reduced)-CD₂-SH0-
Sulfenic Acid-CD₂-SOH+16Reversible
Sulfinic Acid-CD₂-SO₂H+32Generally Irreversible
Sulfonic Acid-CD₂-SO₃H+48Irreversible

Conformational Dynamics and Protein Structure Studies

Isotopically labeled amino acids are foundational tools in the study of protein structure and dynamics. L-Cysteine (2,3,3-D3; 15N) provides specific advantages for techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Hydrogen-Deuterium Exchange (HDX) Coupled with Mass Spectrometry

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins in solution. nih.govnih.gov The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated buffer (D₂O). thermofisher.com Highly flexible or solvent-exposed regions of the protein will exchange hydrogens for deuterium more rapidly than regions that are protected within a stable structure, such as an alpha-helix or beta-sheet. nih.govlcms.cz

While the primary measurement in HDX-MS involves the backbone amides, the incorporation of L-Cysteine (2,3,3-D3; 15N) provides a stable, built-in mass marker. After the exchange reaction is quenched, the protein is digested into peptides, and the mass of these peptides is measured. The presence of the labeled cysteine helps in the confident identification of cysteine-containing peptides, which can be crucial for analyzing specific domains or active sites.

Detailed Research Applications:

Mapping Binding Sites: By comparing the deuterium uptake of a protein in its free form versus a ligand-bound state, regions that show protection from exchange can be identified as part of the binding site or areas undergoing allosteric conformational changes. nih.gov

Analyzing Conformational Changes: HDX-MS can monitor the dynamic changes in protein conformation that occur in response to stimuli such as pH changes, temperature shifts, or post-translational modifications. nih.gov

Characterizing Protein Folding: The technique can be used to study protein folding pathways and identify stable intermediates.

The table below provides a hypothetical example of HDX-MS data for a protein, showing how deuterium uptake changes upon ligand binding.

Peptide Sequence Residue Range Deuterium Uptake (Free Protein, Da) Deuterium Uptake (Bound Protein, Da) Interpretation
VGYIC(D3,N15) EAK25-32+4.8+1.2Protected upon binding (Binding site)
LFNQSHVPL55-63+6.1+5.9No significant change
AGATEC(D3,N15) R88-94+3.5+0.9Protected upon binding (Allosteric change)
YWSTVPEK110-117+5.2+5.3No significant change

2H-NMR and 15N-NMR for Protein Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying protein structure and dynamics at atomic resolution. The use of isotopically labeled proteins, including those with 2H (deuterium) and 15N, is essential for NMR studies of all but the smallest proteins. nih.govmdpi.com

¹⁵N-NMR: The incorporation of ¹⁵N, as in L-Cysteine (2,3,3-D3; 15N), is fundamental for many NMR experiments. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment produces a spectrum where each amino acid residue (except proline) gives a unique peak, corresponding to its backbone amide proton and nitrogen. protein-nmr.org.uk This spectrum serves as a "fingerprint" of the protein. Changes in the chemical environment of a specific residue due to ligand binding, mutation, or conformational change will result in a shift of its corresponding peak in the HSQC spectrum. Furthermore, ¹⁵N relaxation experiments provide detailed information on protein dynamics across a wide range of timescales. sigmaaldrich.com

²H-NMR: The substitution of protons with deuterium (²H) in L-Cysteine (2,3,3-D3; 15N) is particularly advantageous for studying larger proteins. utoronto.ca Deuteration simplifies complex ¹H-NMR spectra and, crucially, slows down nuclear relaxation rates, which leads to sharper NMR signals for large, slowly tumbling molecules. protein-nmr.org.uk While the deuterium labels on the beta-carbon (C3) of cysteine are not directly observed in many standard protein NMR experiments, their presence reduces spin-spin coupling complexities and improves spectral quality. Specific ²H-NMR experiments can also be used to probe the dynamics of side chains. nih.gov

The combination of ¹⁵N and ²H labeling allows for advanced NMR techniques that can be used to determine the structure and characterize the dynamics of proteins in solution. nih.gov

The following table summarizes key NMR parameters that can be derived using proteins labeled with isotopes like ¹⁵N and ²H and what they reveal about protein dynamics.

NMR Parameter Isotope(s) Involved Timescale of Motion Probed Information Gained
Chemical Shift Perturbation¹H, ¹⁵N-Identifies residues affected by binding or conformational change
T1 Relaxation Rate¹⁵Npicoseconds - nanosecondsFast backbone and side-chain motions
T2 Relaxation Rate¹⁵Nmicroseconds - millisecondsSlower conformational exchange processes
Heteronuclear NOE¹H, ¹⁵Npicoseconds - nanosecondsAmplitude of fast internal motions (flexibility)
Quadrupolar Splittings²Hnanoseconds - millisecondsOrientation and dynamics of specific bonds (side-chain motion)

Advanced Data Analysis and Computational Modeling in Stable Isotope Tracing Studies

Fluxomics Methodologies for L-Cysteine (2,3,3-D3; 15N) Tracer Data

Fluxomics is the quantitative study of metabolic fluxes in a biological system. The use of L-Cysteine (2,3,3-D3; 15N) as a tracer provides rich data for flux analysis, enabling researchers to map the fate of both the nitrogen and the carbon skeleton of cysteine.

Metabolic Flux Analysis (MFA) is a cornerstone of fluxomics that utilizes stable isotope labeling to quantify intracellular metabolic fluxes. When L-Cysteine (2,3,3-D3; 15N) is introduced into a biological system, it is metabolized into various downstream products. The deuterium (B1214612) and nitrogen-15 (B135050) atoms are incorporated into these products, creating unique mass isotopomers. Mass spectrometry (MS) is then used to measure the distribution of these isotopomers.

The principle of isotopomer tracing with L-Cysteine (2,3,3-D3; 15N) lies in the fact that the pattern of deuterium and nitrogen-15 enrichment in downstream metabolites is a direct consequence of the metabolic pathways taken. For instance, the nitrogen from L-cysteine can be transferred to other amino acids through transamination reactions, while its carbon backbone can be used in the synthesis of other molecules. By analyzing the mass shifts in these metabolites, researchers can deduce the relative contributions of different pathways.

A key advantage of using a multi-labeled tracer like L-Cysteine (2,3,3-D3; 15N) is the ability to deconvolve overlapping metabolic pathways. The distinct labeling pattern allows for a more precise determination of fluxes compared to using a single-labeled tracer.

A study on the metabolism of a similarly multi-labeled cysteine, [U-13C3, 15N]l-cysteine, in Entamoeba histolytica provides a practical example of this approach. In this study, the researchers were able to trace the fate of cysteine and identify novel metabolic pathways. The following table illustrates the type of data that can be generated from such an experiment, adapted for a hypothetical study using L-Cysteine (2,3,3-D3; 15N).

MetaboliteIsotopologueRelative Abundance (%) at 0 hoursRelative Abundance (%) at 9 hoursRelative Abundance (%) at 24 hours
L-CysteineUnlabeled100155
L-CysteineM+4 (D3, 15N)08595
L-AlanineUnlabeled1007050
L-AlanineM+4 (D3, 15N)03050
Glutathione (B108866)Unlabeled1004020
GlutathioneM+4 (D3, 15N from Cys)06080

Traditional MFA assumes that the metabolic system is in a steady state, meaning that the concentrations of intracellular metabolites are constant over time. However, many biological processes are dynamic. Isotopically non-stationary MFA (INST-MFA) is a powerful extension of MFA that analyzes the transient labeling patterns of metabolites before the system reaches an isotopic steady state.

By taking samples at multiple time points after the introduction of L-Cysteine (2,3,3-D3; 15N), INST-MFA can provide a more detailed picture of metabolic dynamics. This approach is particularly useful for studying cellular responses to perturbations or for systems that are inherently dynamic. Dynamic flux profiling using INST-MFA can reveal changes in pathway utilization over time, providing insights into metabolic regulation.

The estimation of metabolic fluxes from isotopomer data is a complex computational task. It involves solving a system of algebraic and differential equations that describe the flow of isotopes through the metabolic network. Several software tools have been developed to facilitate this process.

These software packages typically require a metabolic network model, the measured isotopomer distributions from MS analysis, and extracellular flux measurements (e.g., nutrient uptake and product secretion rates) as inputs. They then use optimization algorithms to find the set of fluxes that best fit the experimental data.

Software ToolKey FeaturesApplication
INCA (Isotopomer Network Compartmental Analysis)Supports both steady-state and non-steady-state MFA. User-friendly interface.Flux estimation in various biological systems.
OpenMebiusOpen-source platform for MFA. Includes tools for network construction and visualization.Comprehensive flux analysis and modeling.
MetranA software suite for metabolic network analysis, including MFA and pathway analysis.Analysis of large-scale metabolic networks.

Network Reconstruction and Pathway Mapping from Isotope Tracing Data

Isotope tracing with L-Cysteine (2,3,3-D3; 15N) can not only quantify fluxes through known pathways but also aid in the discovery of novel metabolic routes. By tracking the appearance of the deuterium and nitrogen-15 labels in unexpected metabolites, researchers can identify previously unknown biochemical transformations.

The process of network reconstruction involves integrating the isotope tracing data with genomic and biochemical information to build or refine a metabolic model. For example, if a metabolite is found to be labeled with deuterium and nitrogen-15 from L-Cysteine (2,3,3-D3; 15N), but there is no known pathway connecting them, this suggests the existence of a novel enzymatic reaction.

In the study of E. histolytica, the use of labeled cysteine led to the identification of novel derivatives of cysteine, which were found to be important for the parasite's growth and survival. This highlights the power of isotope tracing in elucidating the fine details of metabolic networks.

Statistical Methods for Robust Data Interpretation and Hypothesis Testing

Common statistical approaches include:

t-tests and ANOVA: To compare the labeling of metabolites between different experimental conditions.

Chi-square goodness-of-fit test: To assess how well the predicted isotopomer distributions from a flux model match the experimental data.

Confidence intervals: To estimate the precision of the calculated metabolic fluxes.

Bayesian statistical methods are also increasingly being used in MFA. These methods can provide a more comprehensive assessment of the uncertainty in flux estimates and allow for the integration of prior knowledge into the analysis.

Integration of Isotope Tracing Data with Complementary Omics Platforms (e.g., Proteomics, Transcriptomics)

To gain a more holistic understanding of cellular metabolism, it is often beneficial to integrate fluxomics data with other "omics" data, such as proteomics and transcriptomics. This multi-omics approach can reveal how changes in gene expression and protein levels correlate with metabolic fluxes.

For instance, if a particular metabolic pathway is found to have an increased flux based on L-Cysteine (2,3,3-D3; 15N) tracing, one might expect to see a corresponding upregulation in the expression of the genes and proteins involved in that pathway. Discrepancies between these datasets can point to post-transcriptional or post-translational regulation of metabolic enzymes.

The integration of proteomics with stable isotope labeling can be particularly powerful. For example, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with cysteine-specific labeling to simultaneously quantify protein abundance and the redox state of cysteine residues.

The following table provides an example of how data from different omics platforms can be integrated to provide a more complete picture of metabolic regulation.

Metabolic PathwayFlux Change (from L-Cysteine tracer)Gene Expression Change (Transcriptomics)Protein Abundance Change (Proteomics)Integrated Interpretation
Glutathione SynthesisIncreasedUpregulated GCL and GS genesIncreased GCL and GS protein levelsTranscriptional upregulation leads to increased enzyme levels and higher flux.
Transsulfuration PathwayDecreasedNo significant change in CBS or CTH gene expressionNo significant change in CBS or CTH protein levelsFlux is likely regulated by allosteric mechanisms or substrate availability, not by changes in enzyme levels.

Emerging Research Frontiers and Methodological Challenges

Single-Cell Isotope Tracing Approaches for Heterogeneous Systems

Traditional metabolic studies often rely on bulk analysis of tissues or cell populations, which provides an averaged view of metabolic fluxes and can mask the significant metabolic heterogeneity present within complex biological systems. nih.gov Single-cell metabolomics is an emerging field that aims to overcome this limitation by measuring the metabolic content of individual cells. nih.gov When combined with stable isotope tracers like L-Cysteine (2,3,3-D3; 15N), this approach allows researchers to dissect cellular function and metabolic phenotypes in highly heterogeneous environments, such as tumors or developing tissues. nih.govnih.gov

The core principle involves introducing the labeled cysteine to a cell population and, after a period of incubation, isolating individual cells to analyze the incorporation of the isotopes into downstream metabolites. This provides a snapshot of the metabolic activity within each specific cell. wiley.com Techniques such as mass spectrometry imaging (MSI), including secondary ion mass spectrometry (SIMS) and nano-SIMS, are particularly promising. acs.org These methods can provide spatial resolution at the subcellular level, making it possible to trace the incorporation of deuterium (B1214612) and nitrogen-15 (B135050) from L-Cysteine (2,3,3-D3; 15N) into organelles and specific cellular structures. nih.govacs.org Another powerful strategy combines stable isotope tracing with fluorescence-activated cell sorting (FACS) to isolate specific cell subpopulations before mass spectrometry analysis, enabling a more targeted investigation of metabolic differences. youtube.com

The use of a multi-labeled tracer like L-Cysteine (2,3,3-D3; 15N) in single-cell approaches offers distinct advantages. The presence of both deuterium and nitrogen-15 provides multiple points of reference for tracking the cysteine molecule through various metabolic transformations, enhancing the confidence in pathway identification at the single-cell level.

Table 1: Comparison of Single-Cell Isotope Tracing Techniques
biotechTechniquedescriptionDescriptionhighlightAdvantages for L-Cysteine (2,3,3-D3; 15N) TracingwarningChallenges
Mass Spectrometry Imaging (e.g., Nano-SIMS)Directly analyzes the molecular composition of a sample surface with high spatial resolution, creating a chemical map. acs.orgProvides subcellular localization of the tracer and its metabolites; visualizes metabolic heterogeneity in situ. nih.govDestructive to the sample; complex data analysis; may have limited molecular identification capabilities without tandem MS. acs.org
FACS-MetabolomicsCells are fluorescently labeled and sorted into subpopulations before metabolite extraction and MS analysis. youtube.comLinks metabolic activity to specific, predefined cell types; allows for quantitative analysis of sorted populations.Sorting process can stress cells, potentially altering their metabolism; risk of metabolite leakage or degradation. youtube.com
Live-Cell Sampling MSUses microprobes or capillaries to extract metabolites directly from a single living cell for immediate MS analysis. acs.orgProvides a real-time snapshot of metabolism in a living cell; minimizes artifacts from lengthy extraction procedures.Technically demanding; low throughput; the small sample volume challenges detection limits. acs.org

In Vivo Isotope Tracing with L-Cysteine (2,3,3-D3; 15N) in Complex Biological Systems

While single-cell methods offer unparalleled resolution, in vivo isotope tracing in whole organisms remains the gold standard for understanding metabolism in a physiological context. nih.gov Administering L-Cysteine (2,3,3-D3; 15N) to animal models allows researchers to trace the flux of cysteine through interconnected metabolic networks across different organs and tissues. nih.gov This approach is critical for studying how systemic conditions, such as diet or disease, impact cysteine metabolism and its downstream products like glutathione (B108866) or taurine (B1682933). medchemexpress.com

The experimental design typically involves administering the labeled tracer, followed by the collection of tissues and biofluids at various time points. nih.gov Subsequent analysis by mass spectrometry quantifies the enrichment of heavy isotopes in a wide array of metabolites. nih.gov The dual labeling of L-Cysteine (2,3,3-D3; 15N) is particularly advantageous here. The ¹⁵N label can track the amino group, while the deuterium (D3) on the carbon backbone can follow the carbon skeleton, providing a more complete picture of how the amino acid is catabolized or used for synthesis. For example, it allows for the differentiation between pathways that retain the entire cysteine structure versus those that involve transamination or desulfuration. nih.gov

However, in vivo studies present unique challenges. The administered tracer can be metabolized by one organ and the resulting labeled products can then be transported to another, potentially confounding the interpretation of metabolic pathways within a specific tissue. nih.gov Furthermore, the act of administering the tracer and the necessary preceding fasting periods can themselves alter the animal's physiological and metabolic state. nih.gov Careful experimental design, including appropriate controls and time-course studies, is essential to mitigate these factors and accurately interpret the complex data generated from in vivo tracing experiments. nih.gov

Challenges in Ensuring Isotopic Purity and Accurate Background Correction for Trace Analysis

The validity of any stable isotope tracing study is fundamentally dependent on two factors: the isotopic purity of the tracer itself and the accurate correction for naturally occurring isotopes in the measured data. uni-regensburg.denih.gov Commercially synthesized labeled compounds like L-Cysteine (2,3,3-D3; 15N) are never 100% pure and contain residual unlabeled molecules. uni-regensburg.deresearchgate.net This isotopic impurity can lead to an underestimation of the true label incorporation into downstream metabolites, as the unlabeled portion of the tracer contributes to the unlabeled metabolite pool. nih.gov

Therefore, it is critical to either obtain accurate purity information from the manufacturer or determine it empirically. uni-regensburg.de This information must then be used in data processing algorithms to correct the measured isotopologue distributions.

Furthermore, all naturally occurring molecules contain a small fraction of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.gov When a metabolite incorporates multiple atoms from a tracer, its mass spectrum becomes a complex pattern of isotopologues. This observed pattern is a convolution of the label incorporated from the tracer and the natural abundance of heavy isotopes in both the tracer-derived atoms and the rest of the molecule. Failure to correct for this natural abundance can lead to significant overestimation of label incorporation and the erroneous identification of labeled species. uni-regensburg.denih.gov Several software tools, such as IsoCorrectoR, have been developed to perform these essential corrections, accounting for natural abundance, tracer impurity, and the specific type of mass spectrometry data (MS or MS/MS). researchgate.net For a multi-labeled tracer like L-Cysteine (2,3,3-D3; 15N), these corrections are especially complex but absolutely mandatory for accurate data interpretation. researchgate.net

Future Directions in Mechanistic Enzymology and Pathway Discovery Using Multi-Isotopically Labeled Cysteine Analogs

Multi-isotopically labeled compounds such as L-Cysteine (2,3,3-D3; 15N) are powerful probes for elucidating enzyme mechanisms and discovering novel metabolic pathways. beilstein-journals.org The distinct isotopic labels serve as independent reporters that can be tracked through complex enzymatic reactions. For example, by analyzing the fragmentation patterns of labeled metabolites in a tandem mass spectrometer, researchers can determine which parts of the original cysteine molecule are retained or lost during a transformation. This can reveal the specific bonds that are cleaved and formed, providing deep mechanistic insight.

The future of this field lies in applying these advanced tracers to more complex biological questions. By combining in vivo tracing with L-Cysteine (2,3,3-D3; 15N) with high-resolution metabolomics and computational modeling, it will be possible to build more comprehensive and quantitative models of sulfur metabolism. These models can help identify metabolic control points and potential targets for therapeutic intervention in diseases where cysteine metabolism is dysregulated, such as cancer or neurodegenerative disorders. nih.gov

Furthermore, the use of such tracers can help to uncover previously unknown enzymatic functions or entire metabolic routes. The detection of unexpected labeled metabolites can point to novel biochemical reactions. Subsequent detailed investigation using purified enzymes and specifically designed labeled substrates can then fully characterize these new pathways. The strategic placement of stable isotopes, as in L-Cysteine (2,3,3-D3; 15N), provides a sophisticated tool that will continue to drive fundamental discoveries in enzymology and metabolic research. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.